Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride

CAS No.: 1391080-08-2

Cat. No.: VC6834031

Molecular Formula: C12H17Cl2NO2

Molecular Weight: 278.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391080-08-2 |

|---|---|

| Molecular Formula | C12H17Cl2NO2 |

| Molecular Weight | 278.17 |

| IUPAC Name | methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride |

| Standard InChI | InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H |

| Standard InChI Key | VGNDLBCUJMJINE-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Properties

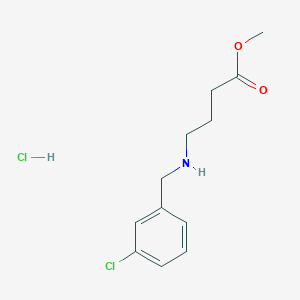

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is defined by its IUPAC name methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride. The compound’s structure (Fig. 1) features a butanoate ester moiety () linked to a 3-chlorobenzylamine group via an aminoalkyl chain. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1391080-08-2 | |

| Molecular Formula | ||

| Molecular Weight | 278.17 g/mol | |

| SMILES | COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl | |

| InChI Key | VGNDLBCUJMJINE-UHFFFAOYSA-N | |

| PubChem CID | 70558726 |

The hydrochloride salt enhances solubility in polar solvents, though experimental solubility data remain unpublished. Computational analyses predict two hydrogen bond donors, three acceptors, and seven rotatable bonds, suggesting moderate flexibility .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between methyl 4-aminobutanoate and 3-chlorobenzyl chloride in the presence of a base (e.g., triethylamine). Alternative routes may employ reductive amination of methyl 4-oxobutanoate with 3-chlorobenzylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .

Example Reaction Scheme:

Purification Techniques

Purification methods include recrystallization from ethanol-water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol). High-performance liquid chromatography (HPLC) purity data are absent in public literature, underscoring the need for standardized protocols.

Physicochemical and Thermodynamic Properties

Computed Physicochemical Parameters

PubChem’s computed properties include:

-

Exact Mass: 277.0636 Da

-

Monoisotopic Mass: 277.0636 Da

-

Topological Polar Surface Area (TPSA): 49.1 Ų

-

LogP (Octanol-Water): 2.45 (estimated)

These values suggest moderate lipophilicity, potentially favoring blood-brain barrier penetration in pharmacological contexts .

Biological Activity and Research Findings

Mechanistic Hypotheses

While direct studies on Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride are scarce, structural analogs (e.g., HDAC inhibitors) exhibit activity against cancer cell lines by modulating histone deacetylase enzymes . The 3-chlorobenzyl group may enhance binding to hydrophobic enzyme pockets, while the butanoate ester could serve as a prodrug moiety .

Anticipated Pharmacokinetics

The ester group is susceptible to hydrolysis by esterases, potentially releasing 4-((3-chlorobenzyl)amino)butanoic acid as an active metabolite. This prodrug strategy is employed in compounds like valproic acid derivatives to improve bioavailability .

Challenges and Future Directions

Knowledge Gaps

Critical unknowns include:

-

In vitro/in vivo toxicity profiles

-

Enzymatic interaction data (e.g., IC₅₀ values for target enzymes)

-

Pharmacokinetic parameters (e.g., half-life, clearance)

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume